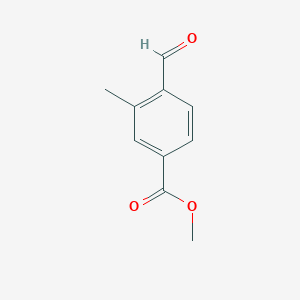

Methyl 4-formyl-3-methylbenzoate

Description

Methyl 4-formyl-3-methylbenzoate (CAS: 24078-24-8) is an aromatic ester derivative featuring a benzoate backbone substituted with a formyl (-CHO) group at the para position (C4) and a methyl (-CH3) group at the meta position (C3). Its molecular formula is C10H10O3, with a molecular weight of 178.19 g/mol. The compound’s structure combines reactive functionalities: the formyl group enables nucleophilic additions or condensations, while the methyl group introduces steric effects that may influence reactivity and crystallinity.

Properties

IUPAC Name |

methyl 4-formyl-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDZGHTWTJZPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901249696 | |

| Record name | Benzoic acid, 4-formyl-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24078-24-8 | |

| Record name | Benzoic acid, 4-formyl-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24078-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-formyl-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901249696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-methylbenzoate can be synthesized through several methods. One common method involves the reaction of 4,5-dihydro-6-methyl-3(2H)pyridazinone with this compound in the presence of potassium hydroxide in ethanol at 70°C for one hour. The reaction mixture is then acidified with hydrochloric acid under ice-cooling .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of 4-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The methyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 4-carboxy-3-methylbenzoic acid.

Reduction: 4-hydroxymethyl-3-methylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formyl-3-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceutical agents and drug intermediates.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-formyl-3-methylbenzoate involves its reactivity due to the presence of the formyl and ester groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification reactions. These functional groups make the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-formyl-3-methylbenzoate belongs to a class of substituted methyl benzoates. Below is a comparative analysis with key analogs, focusing on structural, functional, and application-based differences.

Positional Isomers

Methyl 3-formyl-4-methylbenzoate (CAS: 23038-60-0) Structural Difference: The formyl and methyl groups are swapped (C3-formyl, C4-methyl vs. C4-formyl, C3-methyl). Impact: The altered substituent positions modify electronic effects. Similarity Score: 0.97 (structural similarity based on ).

Methyl 4-formylbenzoate (CAS: Not explicitly provided) Structural Difference: Lacks the C3-methyl group.

Functional Group Analogs

Sandaracopimaric Acid Methyl Ester (CAS: Not provided) Structural Difference: A diterpenoid methyl ester with a complex tricyclic backbone (). Impact: The larger, rigid structure of sandaracopimaric acid derivatives limits applications in host-guest chemistry but enhances utility in natural product studies.

Fatty Acid Methyl Esters (FAMEs)

- Example : Methyl palmitate (CAS: 112-39-0, ).

- Structural Difference : Aliphatic chains vs. aromatic backbone.

- Impact : FAMEs are predominantly used in biofuels and lipidomics, whereas this compound’s aromaticity suits organic synthesis and crystallography.

Data Table: Key Structural and Functional Comparisons

Biological Activity

Methyl 4-formyl-3-methylbenzoate, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including its impact on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 178.18 g/mol. Its structure features a methoxy group attached to a benzoate ring, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that methylated benzoate derivatives exhibit significant anticancer activities. For instance, this compound has been shown to inhibit the growth of human breast cancer MCF-7 cells. The growth inhibitory activity was quantified with a 50% inhibitory concentration (IC50) value of approximately 27 nM, suggesting potent anticancer properties .

Insecticidal Activity

This compound has also been investigated for its insecticidal properties. Research indicates that similar compounds can affect insect behavior and physiology by disrupting neurotransmitter systems. For example, studies on related methylated benzoates have demonstrated effects on the fecundity and longevity of aphids and other pests, indicating potential use as environmentally safe insecticides .

Neurotoxicity Studies

There is preliminary evidence suggesting that high doses of methylated benzoates can impact the nervous system. In animal models, compounds structurally related to this compound have been shown to reduce cholinesterase activity, which is critical for neurotransmitter regulation . This raises concerns about neurotoxic effects at elevated exposure levels.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key proposed mechanisms include:

- Inhibition of Enzyme Activity : Similar compounds have been documented to inhibit enzymes involved in metabolic pathways in both insects and mammalian systems.

- Disruption of Cell Signaling : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.

- Neurotransmitter Modulation : The potential impact on cholinergic signaling suggests that this compound could modulate neurotransmitter levels, affecting both insect and mammalian nervous systems.

Case Studies

- Anticancer Activity in MCF-7 Cells :

- Insecticidal Effects :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.